molecular formula C8H6D3NO2 B196380 Acetaminophen-d3 CAS No. 60902-28-5

Acetaminophen-d3

Cat. No.: B196380
CAS No.: 60902-28-5
M. Wt: 154.18 g/mol
InChI Key: RZVAJINKPMORJF-FIBGUPNXSA-N
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Description

Acetaminophen-d3, also known as deuterated acetaminophen, is a stable isotope-labeled compound where three hydrogen atoms in the acetaminophen molecule are replaced with deuterium atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolism of acetaminophen. Acetaminophen itself is a widely used analgesic and antipyretic agent, commonly known under brand names such as Tylenol and Panadol .

Biochemical Analysis

Biochemical Properties

Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen interacts with enzymes, proteins, and other biomolecules in these pathways. For instance, Acetaminophen cysteine is one of the metabolites created by the cysteine conjugation pathway. This metabolite is formed when Acetaminophen is conjugated with the amino acid cysteine, which helps to detoxify the compound and prevent liver damage .

Cellular Effects

Acetaminophen influences cell function by reducing the production of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism. An overdose of Acetaminophen can lead to hepatic and/or renal injury .

Molecular Mechanism

The molecular mechanism of Acetaminophen involves the inhibition of prostaglandin synthesis by reducing the activity of cyclooxygenase enzymes (COX-1 and COX-2) . This results in changes in gene expression and enzyme activity, leading to its analgesic and antipyretic effects .

Temporal Effects in Laboratory Settings

The effects of Acetaminophen and its metabolites, such as Acetaminophen cysteine and Acetaminophen glucuronide, can change over time in laboratory settings . These changes can be influenced by factors such as temperature and pressure .

Dosage Effects in Animal Models

The effects of Acetaminophen can vary with different dosages in animal models. Overdose and long-term dose of Acetaminophen produce hepatic and/or renal injury in human and other experimental animals .

Metabolic Pathways

Acetaminophen is involved in several metabolic pathways, including glucuronidation, sulfation, and cysteine conjugation . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Acetaminophen is distributed within cells and tissues through various transporters and binding proteins . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of Acetaminophen and its effects on its activity or function are complex and can involve various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen-d3 typically involves the incorporation of deuterium into the acetaminophen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Acetaminophen-d3 undergoes similar chemical reactions as non-deuterated acetaminophen. These reactions include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetaminophen-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of acetaminophen-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in scientific research, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480414
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60902-28-5
Record name Acetaminophen-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60902-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
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5.5 g
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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